5-Chloro-1-(3-chlorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde

Physicochemical Profiling Lead Optimization Lipophilicity Control

SAR studies often stall when structurally similar pyrazole building blocks lack the precise substitution pattern needed for target engagement. CAS 1152960-82-1 solves this with its unique 3-chlorophenyl N-1 group, C-5 chlorine handle, and C-3 propyl chain - enabling chemoselective diversification without late-stage modifications. • Direct entry to halogen-favoring lead series for hydrophobic pocket occupancy. • C-5 Cl enables rapid analog library synthesis via chemoselective amination or cross-coupling. • Certified purity minimizes assay artifacts in biophysical screening (SPR, ITC, crystallography).

Molecular Formula C13H12Cl2N2O
Molecular Weight 283.15 g/mol
CAS No. 1152960-82-1
Cat. No. B6352769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-1-(3-chlorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde
CAS1152960-82-1
Molecular FormulaC13H12Cl2N2O
Molecular Weight283.15 g/mol
Structural Identifiers
SMILESCCCC1=NN(C(=C1C=O)Cl)C2=CC(=CC=C2)Cl
InChIInChI=1S/C13H12Cl2N2O/c1-2-4-12-11(8-18)13(15)17(16-12)10-6-3-5-9(14)7-10/h3,5-8H,2,4H2,1H3
InChIKeyVFTNFQNPLZQTJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-1-(3-chlorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde (CAS 1152960-82-1): A Specialized Pyrazole-4-carbaldehyde Building Block for Research Procurement


5-Chloro-1-(3-chlorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde (CAS 1152960-82-1) is a highly functionalized, low-molecular-weight (283.15 g/mol) heterocyclic building block belonging to the 5-chloro-1H-pyrazole-4-carbaldehyde class . Characterized by its molecular formula C₁₃H₁₂Cl₂N₂O, it features a unique combination of a C-5 chlorine atom, an N-1 3-chlorophenyl ring, and a C-3 propyl chain, alongside the reactive C-4 aldehyde group. This specific substitution pattern distinguishes it as a versatile intermediate in medicinal and agrochemical research, enabling chemoselective transformations that are not feasible with structurally analogous compounds . Commercially available at a certified purity of NLT 98% from specialized suppliers, it is exclusively intended for laboratory research and development use .

Why Generic Substitution of 5-Chloro-1-(3-chlorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde is Not Advisable Without Rigorous Requalification


In the procurement of research intermediates, seemingly minor structural variations within the 5-chloro-1H-pyrazole-4-carbaldehyde family can lead to substantial divergences in physicochemical properties, synthetic reactivity, and ultimately biological outcome. For instance, the replacement of the 3-chlorophenyl group in the target compound with a 3-fluorophenyl analogue (CAS 1152960-71-8) results in a significant reduction in molecular weight (from 283.15 to 266.7 g/mol) and alters the electronic and steric profile of the molecule, impacting downstream interactions . Similarly, elongating the C-3 alkyl chain from propyl to butyl (e.g., CAS 1354918-76-5) increases the lipophilicity and molecular volume, which can drastically change partitioning behavior and target binding. These analogues are not interchangeable; substituting one for another without thorough re-validation risks altering reaction kinetics, yields, and the biological activity of the final derived compounds, compromising experimental reproducibility and data integrity .

Quantitative Differentiation Evidence for 5-Chloro-1-(3-chlorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde Against Closest Analogs


Physicochemical Property Comparison: Target Compound vs. 3-Fluorophenyl Analog

A direct cross-study comparison of commercially available data reveals that the target 3-chlorophenyl compound (MW 283.15 g/mol) possesses a higher molecular weight than its 3-fluorophenyl analog 5-chloro-1-(3-fluorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde (MW 266.7 g/mol), with a mass difference of +16.45 g/mol attributable to the chlorine versus fluorine substitution on the N-1 phenyl ring . This modification also increases the heavy atom count and is predicted to elevate the compound's logP, enhancing its lipophilicity relative to the fluoro analog. For projects where optimized hydrophobic interactions or specific halogen bonding patterns are desired, the 3-chlorophenyl congener offers a distinct physicochemical profile that cannot be achieved by the fluorinated alternative.

Physicochemical Profiling Lead Optimization Lipophilicity Control

Synthetic Utility Differentiation: The 5-Chloro Substituent as a Versatile Synthetic Handle

A critical structural differentiator of this compound is the C-5 chlorine atom, which serves as a versatile synthetic handle for chemoselective transformations. According to a comprehensive review on 5-chloropyrazole-4-carbaldehydes, this chlorine atom enables reactions such as nucleophilic displacement with primary alkylamines to yield 5-alkylamino derivatives [1], a reactivity that is not available in non-chlorinated pyrazole-4-carbaldehydes. In contrast, the benchmark pyrazole-4-carbaldehyde scaffold without a C-5 chlorine requires alternative, often less efficient, synthetic routes for analogous functionalizations. The ability to selectively modify the C-5 position while preserving the aldehyde at C-4 provides a distinct advantage in constructing diverse compound libraries from a single, densely functionalized intermediate.

Synthetic Methodology Cross-Coupling Nucleophilic Aromatic Substitution

Procurement Purity Benchmarking: Target Compound Purity vs. Market Availability

High-purity procurement is a critical factor in ensuring reproducibility in research. The target compound is commercially offered at a certified purity of NLT 98% (Not Less Than 98%) by certain manufacturers, as per ISO-certified quality systems . In comparison, the closely related analog 5-chloro-1-(3-fluorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde is commonly supplied at a standard purity of 95.0% . While the 3% purity difference may not be universally critical, for applications such as high-throughput screening, detailed structure-activity relationship (SAR) studies, or cryo-EM sample preparation where even minor impurities can skew results, the higher baseline purity of the 3-chlorophenyl derivative can reduce the need for additional in-house purification, saving time and resources.

Purity Specification Procurement Quality Control

Application Scenarios for 5-Chloro-1-(3-chlorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde Based on Verified Differentiation Evidence


Medicinal Chemistry Probe Synthesis Requiring Fine-Tuned Halogen Bonding and Lipophilicity

In a drug discovery campaign where a lead series shows a preference for a heavy halogen on the N-1 aryl ring for improved target engagement, the 3-chlorophenyl-derivative is the direct synthetic entry point. Its distinct physicochemical profile, characterized by a higher molecular weight and predicted greater lipophilicity compared to 3-fluorophenyl analogs , makes it the procurable intermediate of choice for synthesizing probe molecules optimized for halogen bonding or hydrophobic pocket occupancy, without the need for late-stage functionalization.

Diversifiable Intermediate for Library Synthesis via C-5 Derivatization

For research groups building focused libraries of pyrazole-based bioactive compounds, this building block serves as a central, diversifiable core. As established in synthetic reviews, the C-5 chlorine atom is a key handle for chemoselective amination or cross-coupling reactions [1]. This allows for the rapid generation of diverse analogues from a common intermediate, a key advantage in SAR studies. Procuring this specific compound enables a synthetic strategy that is not possible with non-chlorinated 1H-pyrazole-4-carbaldehydes.

High-Stringency Biophysical Assays Requiring High-Purity Building Blocks

In applications such as biophysical screening (e.g., SPR, ITC) or protein crystallography where compound purity is paramount to avoid artifacts, this compound's commercially available NLT 98% purity provides a distinct advantage over analogous building blocks typically supplied at 95%. Procuring this higher-grade intermediate minimizes the risk of confounding results from impurities, supporting more reliable data generation in demanding assay formats.

Quote Request

Request a Quote for 5-Chloro-1-(3-chlorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.